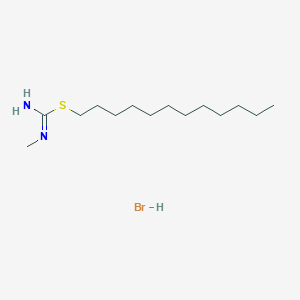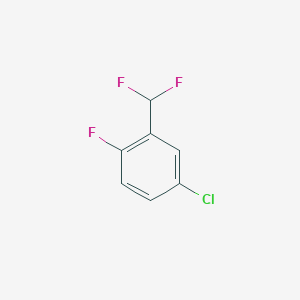
4-Chloro-2-(difluoromethyl)-1-fluorobenzene
Vue d'ensemble
Description
The compound “4-Chloro-2-(difluoromethyl)aniline” is structurally similar to the one you’re asking about . It has a molecular formula of C7H6ClF2N and a molecular weight of 177.58 .
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to your compound, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of fluorine, which has unique physicochemical properties .Molecular Structure Analysis
While specific information on the molecular structure of “4-Chloro-2-(difluoromethyl)-1-fluorobenzene” is not available, a related compound, “4-chloro-2-nitroaniline”, has been studied. It was found to have a monoclinic structure .Applications De Recherche Scientifique
Electrochemical Fluorination
The electrochemical fluorination of aromatic compounds, including derivatives similar to 4-Chloro-2-(difluoromethyl)-1-fluorobenzene, has been extensively studied. This process involves the fluorination of halobenzenes and results in the production of various fluorinated compounds. The fluorination process is influenced by factors like cathode potential, the concentration of the compounds in the electrolyte, and the electrolyte composition (Horio et al., 1996).
Organometallic Chemistry
Fluorobenzenes, including compounds structurally related to 4-Chloro-2-(difluoromethyl)-1-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and catalysis. The presence of fluorine reduces π-electron density, making these compounds weakly binding to metal centers and useful as non-coordinating solvents or easily displaced ligands (Pike et al., 2017).
Crystal Structure Analysis
Studies on the crystal structures of fluorobenzenes, including those similar to 4-Chloro-2-(difluoromethyl)-1-fluorobenzene, have revealed insights into C−H···F interactions. These interactions are crucial for understanding the structure-determining intermolecular interactions in various crystal structures (Thalladi et al., 1998).
Spectroscopic Investigation
Spectroscopic studies, such as FTIR and Raman investigations, have been conducted on halogenated fluorobenzenes. These studies are essential for understanding the vibrational properties and molecular structure of compounds like 4-Chloro-2-(difluoromethyl)-1-fluorobenzene (Ilango et al., 2008).
Rotational Spectroscopy
Rotational spectroscopy has been used to study compounds like 1-chloro-4-fluorobenzene, which shares similarities with 4-Chloro-2-(difluoromethyl)-1-fluorobenzene. This technique helps in determining molecular structure, rotational constants, and dipole moments, providing deep insights into the molecular behavior of these compounds (Peebles & Peebles, 2002).
Gas-Phase Reactions
Research on the gas-phase reactions of negative ions with fluorobenzene and difluorobenzene, including studies on acidity and reaction mechanisms, helps understand the chemical behavior of compounds like 4-Chloro-2-(difluoromethyl)-1-fluorobenzene (Matimba et al., 1993).
Biodegradation Studies
Investigations into the biodegradation of difluorobenzenes by microbial strains, such as Labrys portucalensis, provide insights into the environmental fate and potential bioremediation strategies for compounds like 4-Chloro-2-(difluoromethyl)-1-fluorobenzene (Moreira et al., 2009).
Propriétés
IUPAC Name |
4-chloro-2-(difluoromethyl)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWMSBGEDMQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673314 | |
| Record name | 4-Chloro-2-(difluoromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)-1-fluorobenzene | |
CAS RN |
63878-72-8 | |
| Record name | 4-Chloro-2-(difluoromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




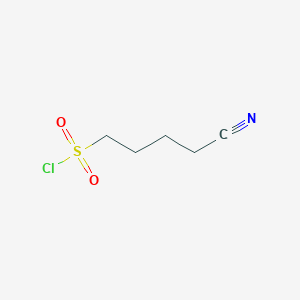


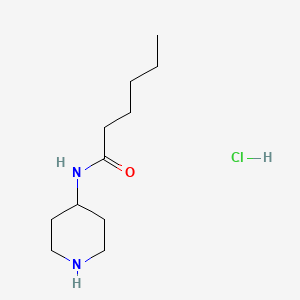
![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)
![3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid](/img/structure/B1420835.png)

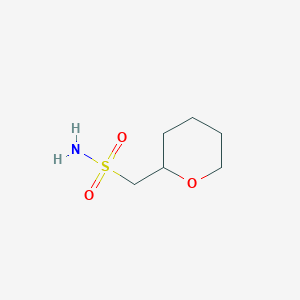


![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)
